2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol
Overview
Description
2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is a chlorinated phenol compound with the molecular formula C12H5Cl5O2. It is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. This compound is known for its significant chemical stability and resistance to degradation, which makes it useful in various industrial applications.
Mechanism of Action
Target of Action
It’s structurally similar to trichlorophenol, which is known to have broad-spectrum activity against insects, fungi, vegetation, and bacteria .
Mode of Action
Trichlorophenol, a structurally similar compound, is known to undergo various chemical reactions such as nitration, alkylation, acetylation, and halogenation . These reactions could potentially alter the function of its targets, leading to its pesticidal and antimicrobial effects .
Biochemical Pathways
Given its structural similarity to trichlorophenol, it may interfere with the normal functioning of various biological processes, leading to its antimicrobial and pesticidal effects .
Result of Action
Trichlorophenol, a structurally similar compound, has been reported to cause tumors in rodents when administered orally . This suggests that 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol may have similar toxicological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to decompose at elevated temperatures, producing corrosive and toxic fumes . Moreover, it’s soluble in organic solvents and partially soluble in water , which can affect its distribution in the environment and its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that chlorophenols, a group of compounds to which this molecule belongs, can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the chlorophenol and the biomolecule it interacts with.
Dosage Effects in Animal Models
It is known that chlorophenols can have toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,6-dichlorophenol with 2,4,6-trichlorophenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenol derivatives, quinones, and other related compounds .
Scientific Research Applications
2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A related compound with similar chlorination but fewer chlorine atoms.
2,6-Dichlorophenol: Another related compound with fewer chlorine atoms and different chemical properties.
4-Amino-2,6-dichlorophenol: A derivative with an amino group, used in different applications.
Uniqueness
2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol is unique due to its high degree of chlorination, which imparts significant chemical stability and resistance to degradation. This makes it particularly useful in applications where long-term stability is required .
Properties
IUPAC Name |
2,6-dichloro-4-(2,4,6-trichlorophenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQVNNTALZUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238341 | |
Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90986-10-0 | |
Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090986100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2,4,6-trichlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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